Catechin-13C3

Description

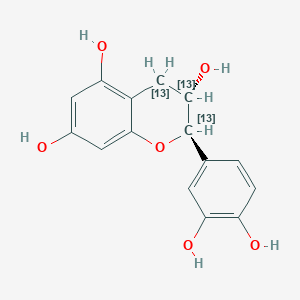

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O6 |

|---|---|

Molecular Weight |

293.25 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1/i6+1,13+1,15+1 |

InChI Key |

PFTAWBLQPZVEMU-PNGBONKESA-N |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment Verification of Catechin 13c3

Regioselective Isotopic Labeling Strategies for Catechin-13C3 Synthesis

The synthesis of this compound with isotopic labels at specific atomic positions is a complex process that relies on precise chemical control. Regioselectivity is paramount to ensure the 13C atoms are incorporated at the desired locations within the flavonoid's C6-C3-C6 skeleton.

Chemical Synthesis Pathways for Defined 13C Positions

The total chemical synthesis of this compound allows for the exact placement of carbon-13 atoms by constructing the molecule from smaller, isotopically enriched precursors. researchgate.net A common strategy involves building the flavonoid backbone through the condensation of two key fragments, where one or both contain the 13C labels. For instance, in the synthesis of (±)-Catechin-2,3,4-13C3, the labels are located on the C-ring of the flavan-3-ol (B1228485) structure. scbt.comsigmaaldrich.com

This can be achieved by using a 13C-labeled C3 synthon, such as a labeled cinnamic acid derivative, which reacts with a C6 A-ring precursor (e.g., phloroglucinol). The specific starting materials are chosen to ensure the 13C atoms are ultimately positioned at C2, C3, and C4 of the resulting catechin (B1668976) molecule. researchgate.net The use of 13C-labeled acetyl chloride or methyl iodide are examples of how the isotope can be introduced into one of the building blocks of the larger molecule. researchgate.netresearchgate.net These multi-step synthetic routes, while often complex, offer unparalleled control over the final labeled product. researchgate.net

Chemoenzymatic and Biosynthetic Approaches for 13C Incorporation

Biosynthetic methods offer an alternative to total chemical synthesis, leveraging the natural enzymatic machinery of plants or microorganisms. mdpi.com A prominent example is the use of Vitis vinifera (grape) cell suspension cultures. nih.gov By feeding these cultures a 13C-labeled precursor, such as [1-13C]L-phenylalanine, the plant cells metabolize the labeled compound and incorporate it into their natural products. nih.gov

The natural catechin biosynthesis pathway involves a series of enzymes, including phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and leucocyanidin (B1674801) reductase (LCR), which collectively build the catechin molecule. nih.govwikipedia.org When provided with a labeled precursor, this enzymatic cascade results in the production of 13C-labeled catechins. nih.gov This method can produce enrichments between 40% and 65%, which is sufficient for use in metabolic studies. nih.gov Similar approaches using radioactive precursors like [1-14C]-acetate have also been demonstrated in willow tree shoots to produce labeled catechins and proanthocyanidins. researchgate.net

Stereochemical Control and Diastereomeric Purity in 13C-Labeled Catechin Synthesis

Catechin possesses two chiral centers (at carbons C2 and C3), meaning its three-dimensional structure is critical. Achieving high stereochemical control is essential to synthesize the desired diastereomer, such as (+)-catechin, and to ensure high optical purity. google.comgoogle.com

During chemical synthesis, stereoselective reactions are employed to control the configuration at these centers. For example, the Sharpless asymmetric dihydroxylation can be used to introduce chirality with high optical purity at the C3 position. google.com Alternatively, a two-step oxidation/reduction sequence can be used to invert the configuration at C3 if the undesired stereoisomer is formed. google.com The enantiomeric purity of the final product is a critical quality parameter, and methods such as chiral chromatography are used to separate enantiomers and confirm the diastereomeric purity of the synthesized labeled catechin. researchgate.net

Advanced Analytical Techniques for Characterization and Isotopic Purity Assessment of this compound

Following synthesis, rigorous analytical verification is required to confirm the molecular structure, the precise location of the isotopic labels, and the degree of isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for analyzing isotopically labeled compounds. measurlabs.com It provides highly accurate mass measurements, allowing for the unambiguous confirmation of a compound's elemental composition. nih.gov For this compound, HRMS can easily distinguish the labeled molecule from its unlabeled counterpart based on the mass difference. nih.gov

The high resolving power of instruments like the Orbitrap or Time-of-Flight (TOF) analyzers allows for the separation of ions with very similar mass-to-charge ratios, which is crucial for differentiating 13C-labeled compounds from potential interferences. nih.govresearchgate.netescholarship.org By comparing the intensity of the ion signal for the labeled compound to that of any remaining unlabeled compound, HRMS can be used to determine the isotopic enrichment or purity with high precision. nih.govlcms.czwaters.com

Table 1: Molecular Mass Comparison of Unlabeled Catechin and this compound

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| (+)-Catechin | C₁₅H₁₄O₆ | 290.0790 |

| (±)-Catechin-2,3,4-13C3 | ¹³C₃C₁₂H₁₄O₆ | 293.0891 |

Data derived from chemical supplier information and mass spectrometry principles. scbt.comchemsrc.com

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (13C-NMR, 2D NMR) for Labeling Position Verification

While HRMS confirms that the correct number of 13C atoms have been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify their exact location within the molecule. nih.gov

13C-NMR is particularly powerful for this purpose. In a proton-decoupled 13C-NMR spectrum of this compound, the signals corresponding to the labeled carbon atoms (C2, C3, and C4) will exhibit a significantly higher intensity compared to the signals of the natural abundance 13C atoms elsewhere in the molecule. pitt.eduresearchgate.net

Two-dimensional (2D) NMR techniques provide definitive structural evidence by showing correlations between different nuclei. pitt.edumdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. For this compound, HSQC would show strong correlations between the enriched C2, C3, and C4 signals and their respective proton signals (H2, H3, H4), confirming the labels are on the C-ring. diva-portal.orgpsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbons and protons (typically over two or three bonds). HMBC spectra can be used to unambiguously assign all carbon signals in the flavonoid skeleton by observing correlations between protons and neighboring carbons, thus cementing the location of the 13C labels. mdpi.comresearchgate.net

Together, these NMR methods provide an exhaustive map of the molecular structure and confirm with certainty that the regioselective labeling was successful. asianpubs.org

Table 2: Expected 13C-NMR Chemical Shifts for Labeled Positions in Catechin

| Labeled Carbon | Typical Chemical Shift Range (ppm) in Acetone-d₆ |

|---|---|

| C2 | ~82 ppm |

| C3 | ~68 ppm |

| C4 | ~28 ppm |

Data derived from published NMR assignments for catechin epimers. asianpubs.org

Chromatographic Methods (HPLC, UPLC) for Chemical and Enantiomeric Purity Evaluation of Labeled Compound

The comprehensive evaluation of a stable isotope-labeled compound such as this compound necessitates rigorous assessment of both its chemical and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for this purpose, offering high resolution and sensitivity. thermofisher.comresearchgate.net

Chemical Purity Assessment: The primary goal of chemical purity analysis is to separate and quantify the labeled compound from any non-labeled counterparts, synthetic precursors, or degradation products. Reversed-phase HPLC and UPLC are the most common methods employed. These techniques separate compounds based on their hydrophobicity, using a nonpolar stationary phase (typically C18) and a polar mobile phase, usually a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comjasco-global.com A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to achieve optimal separation of all components in a complex mixture. thermofisher.com Detection is commonly performed using a UV detector, as catechins exhibit strong absorbance around 280 nm. jasco-global.comnih.gov The purity is determined by calculating the peak area of this compound relative to the total area of all detected peaks in the chromatogram. For isotopically labeled standards, purity levels are expected to be high, often exceeding 98%. schd-shimadzu.com

Enantiomeric Purity Evaluation: Catechin has two chiral centers, resulting in four possible stereoisomers. wikipedia.org The most common isomers are (+)-catechin and (-)-catechin, which are enantiomers, and their diastereomers, (+)-epicatechin and (-)-epicatechin (B1671481). Since these isomers can have different biological activities, verifying the enantiomeric purity of this compound is critical. This is achieved using chiral chromatography. nih.govacs.orgnih.gov

Chiral separation can be performed using specialized chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. researchgate.netresearchgate.net Chiral HPLC columns, such as those based on cyclodextrin (B1172386) derivatives, are effective for separating catechin enantiomers. nih.govacs.orgresearchgate.net The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different retention times on the column. Normal-phase HPLC conditions are sometimes employed for chiral separations of catechins. acs.orgnih.gov Capillary electrophoresis with a chiral selector is another powerful technique for enantioseparation. nih.govresearchgate.net The result of this analysis confirms which specific stereoisomer has been labeled and quantifies its purity relative to other isomers.

The following table summarizes typical chromatographic conditions used for the analysis of catechins, which are applicable to the purity evaluation of this compound.

| Parameter | HPLC Conditions for Chemical Purity | UPLC Conditions for Chemical Purity | Chiral HPLC Conditions for Enantiomeric Purity |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-Phase C18 or PFP (e.g., 2.1 x 50 mm, <2 µm) thermofisher.comjasco-global.com | Chiral Stationary Phase (e.g., Chiralpak, β-cyclodextrin based) acs.orgresearchgate.net |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol | A: Water with 0.1-0.2% Acid (Formic/Phosphoric) B: Acetonitrile or Methanol thermofisher.comjasco-global.com | Hexane/Ethanol/Methanol mixtures (Normal Phase) acs.orgnih.gov or Aqueous buffers with chiral selectors (Reversed Phase) researchgate.net |

| Elution Mode | Gradient | Gradient jasco-global.com | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min | 0.4 - 0.7 mL/min thermofisher.comjasco-global.com | ~1.0 mL/min |

| Detection | UV at ~280 nm nih.gov | UV at ~275-280 nm thermofisher.comjasco-global.com | UV at ~280 nm nih.gov |

| Column Temp. | Ambient or controlled (e.g., 25-30 °C) | 30 °C jasco-global.com | Controlled (e.g., 20-25 °C) nih.gov |

Quantitative Assessment of Isotopic Enrichment and Positional Specificity

Following the confirmation of chemical and enantiomeric purity, it is essential to quantify the degree of isotopic labeling and verify the specific atomic positions of the ¹³C atoms within the catechin molecule. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Quantitative Assessment of Isotopic Enrichment: Isotopic enrichment refers to the percentage of molecules in the sample that contain the stable isotope label. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for this determination. researchgate.netnih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since ¹³C has a greater mass than ¹²C, a molecule of this compound will have a higher mass than its unlabeled counterpart.

The analysis involves comparing the intensity of the mass spectral peak for the unlabeled catechin (M) with the peak for the fully labeled this compound (M+3). By analyzing the isotopic cluster of the molecule, the percentage of enrichment can be calculated. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are crucial for accurately resolving the isotopic peaks and providing precise enrichment values. nih.govalmacgroup.com The data must be corrected for the natural abundance of ¹³C and other isotopes to determine the true enrichment from the labeling process. researchgate.net

Positional Specificity Analysis: While MS confirms that the correct number of ¹³C atoms have been incorporated, it does not typically reveal their location within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, is the definitive method for determining the positional specificity of the isotopic labels. nih.govresearchgate.net

In a ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. nih.gov In a sample of this compound, the signals corresponding to the three labeled carbon positions will be significantly enhanced in intensity compared to the signals from the carbons at natural ¹³C abundance. By assigning each peak in the spectrum to a specific carbon atom in the catechin structure, the exact locations of the ¹³C labels can be confirmed. Quantitative NMR (qNMR) techniques can also be applied to provide an independent measure of isotopic enrichment at each specific site, offering a high degree of confidence in the structure and labeling pattern of the final product. scispace.comnih.gov

The following table illustrates the type of data obtained from the analysis of isotopic enrichment and positional specificity for a hypothetical batch of this compound.

| Analytical Technique | Parameter Measured | Typical Result/Finding | Interpretation |

|---|---|---|---|

| LC-MS (High Resolution) | Isotopic Distribution (M, M+1, M+2, M+3...) | Dominant peak at m/z corresponding to M+3. | Confirms successful incorporation of three ¹³C atoms. |

| LC-MS (Quantitative) | Isotopic Enrichment (%) | >99% ¹³C | The sample has a very high degree of labeling, suitable for use as an internal standard. |

| ¹³C NMR Spectroscopy | Signal Enhancement | Greatly enhanced signals for specific carbon atoms (e.g., C2, C3, C4). | Confirms the precise location of the ¹³C labels on the catechin backbone. |

| Quantitative ¹³C NMR (qNMR) | Site-Specific Enrichment (%) | >98% enrichment at each of the three targeted positions. acs.org | Provides highly accurate, position-specific quantification of the isotopic label. |

Metabolic Fate and Biotransformation Pathway Elucidation Using Catechin 13c3 As a Tracer

In Vitro Studies on Catechin-13C3 Metabolism in Cellular and Subcellular Systems

In vitro models using cellular and subcellular systems are fundamental for dissecting the specific metabolic pathways of this compound. These controlled environments allow researchers to investigate the roles of specific enzymes and cell types in the biotransformation of catechins.

Hepatic Microsomal and Cytosolic Enzyme-Mediated Biotransformation Pathways (e.g., Glucuronidation, Sulfation, Methylation)

The liver is the primary site of drug and xenobiotic metabolism. Studies using hepatic microsomes and cytosolic fractions, which contain high concentrations of phase I and phase II metabolic enzymes, are crucial for understanding the initial biotransformation of catechins.

Glucuronidation: This is a major metabolic pathway for catechins. In studies with human and rat liver microsomes, catechins like (-)-epicatechin (B1671481) were shown to be substrates for UDP-glucuronosyltransferase (UGT) enzymes. nih.gov However, significant species differences exist; rat liver microsomes efficiently form glucuronide conjugates of epicatechin, whereas human liver microsomes show surprisingly no glucuronidation activity for this specific catechin (B1668976). nih.govresearchgate.net For other catechins like (-)-epigallocatechin (B1671488) (EGC) and (-)-epigallocatechin gallate (EGCG), glucuronidation does occur in human liver microsomes. mdpi.com

Sulfation: This pathway is particularly significant in humans. The human liver cytosol, containing sulfotransferase (SULT) enzymes, efficiently sulfates catechins. nih.gov SULT1A1 is the primary isoform responsible for the sulfation of (-)-epicatechin in the liver. nih.govresearchgate.net Kinetic analyses have suggested that in humans, sulfation is a more predominant metabolic pathway for EGCG than glucuronidation or methylation. nih.gov

Methylation: Catechol-O-methyltransferase (COMT), an enzyme present in the liver cytosol, catalyzes the methylation of the catechol group on the B-ring of catechins. researchgate.net EGCG is readily methylated by liver cytosolic COMT to form 4″-O-methyl-EGCG and subsequently 4′,4″-di-O-methyl-EGCG. researchgate.net Rat liver cytosol has been shown to have higher COMT activity compared to human or mouse liver cytosol. researchgate.net

Below is a summary of key enzymes and their roles in hepatic catechin metabolism.

| Metabolic Pathway | Key Enzyme(s) | Cellular Fraction | Primary Metabolite Type | Species-Specific Notes |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Microsomes | Catechin-O-glucuronides | More prominent in rats than humans for certain catechins. nih.govresearchgate.net |

| Sulfation | Sulfotransferases (SULTs), primarily SULT1A1 | Cytosol | Catechin-O-sulfates | A major pathway in human liver and intestine. nih.gov |

| Methylation | Catechol-O-methyltransferase (COMT) | Cytosol | O-methylated catechins | Rat liver shows higher activity than human or mouse liver. researchgate.net |

Intestinal Epithelial and Microbial Biotransformation of this compound

The intestine plays a dual role in catechin metabolism, involving both epithelial cell enzymes and the vast microbial communities residing in the gut lumen.

Epithelial Metabolism: The human intestinal Caco-2 cell line is a well-established model for studying the metabolism and transport of compounds across the intestinal barrier. dovepress.com In these cells, catechins undergo sulfation and methylation. researchgate.net The SULT1A1 and SULT1A3 isoforms are highly expressed in the intestine and contribute to the sulfation of catechins. nih.gov

Microbial Biotransformation: A significant portion of ingested catechins reaches the colon, where they are extensively metabolized by the gut microbiota. frontiersin.org This microbial action involves the breakdown of the catechin structure, including hydrolysis of gallate esters and cleavage of the C-ring. mdpi.com Bacterial species from genera such as Eubacterium, Flavonifractor, and Eggerthella are known to metabolize catechins. mdpi.comfrontiersin.org This biotransformation leads to the formation of various smaller phenolic and aromatic acids, such as 5-(3′,4′-dihydroxy-phenyl)-γ-valerolactone (3,4-diHPV). frontiersin.org Studies using human fecal suspensions have identified numerous metabolites, indicating extensive degradation by gut bacteria. nih.gov

Cellular Uptake, Efflux, and Intracellular Distribution Dynamics of Labeled Catechin and its Metabolites in Model Cell Lines

Understanding how labeled catechins and their metabolites enter, exit, and distribute within cells is key to determining their biological activity.

Uptake: The mechanism of catechin transport across cell membranes is thought to involve passive diffusion. nih.govnih.gov Studies using Caco-2 cells have shown that catechin uptake is time- and concentration-dependent. dovepress.com The use of nanoparticle delivery systems has been explored to enhance the cellular uptake of catechins. cgu.edu.tw

Efflux: After absorption, catechins can be actively transported out of cells by efflux pumps, such as the multidrug resistance-associated proteins (MRPs). nih.gov This active efflux can limit the intracellular concentration and bioavailability of catechins.

Intracellular Distribution: The specific locations of catechins and their metabolites within the cell are not fully elucidated in mammalian cells. In plant cells, catechins are known to be localized within vacuoles. nih.gov In mammalian cell lines, tracking the distribution of 13C-labeled catechins would provide valuable insights into their sites of action and metabolism.

In Vivo Biotransformation and Disposition in Pre-clinical Animal Models Utilizing this compound

Animal models, particularly rodents, are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole-organism context. researchgate.netnih.gov

Investigation of Absorption, Distribution, and Elimination Kinetics in Rodent and Other Relevant Models

Pharmacokinetic studies in animal models provide critical data on the bioavailability and fate of catechins.

Absorption: Following oral administration in rats, catechins are absorbed from the gastrointestinal tract, although bioavailability can vary significantly among different catechins. nih.govnih.gov For instance, (-)-epicatechin generally shows higher bioavailability than (+)-catechin. nih.gov The peak plasma concentrations (Cmax) are typically reached within one to two hours. psu.edu

Distribution: Once absorbed, catechins and their metabolites are distributed to various tissues. nih.govnih.gov Studies in rats have shown that after administration, the highest concentrations of some catechins are found in the intestine and kidney, with lower levels in the liver and lungs. nih.gov The intestinal mucosa is particularly enriched, which may be relevant to the local biological effects of catechins. nih.gov

Elimination: Catechins are eliminated from the body through various routes. The elimination half-life (t1/2) in rats varies, with values ranging from approximately 40 minutes to over 200 minutes depending on the specific catechin. nih.gov Elimination occurs via both bile and urine, with the primary route depending on the specific metabolite. nih.gov For example, EGCG is thought to be excreted mainly through bile, while EGC and EC are excreted through both bile and urine. nih.gov

The table below presents representative pharmacokinetic parameters for different catechins in rats following intravenous administration of a decaffeinated green tea mixture. nih.gov

| Compound | Elimination Half-life (t1/2β, min) | Clearance (ml x min/kg) | Apparent Distribution Volume (Vd, dl/kg) |

|---|---|---|---|

| (-)-epigallocatechin-3-gallate (EGCG) | 212 | 2.0 | 1.5 |

| (-)-epigallocatechin (EGC) | 45 | 7.0 | 2.1 |

| (-)-epicatechin (EC) | 41 | 13.9 | 3.6 |

Identification and Structural Elucidation of Novel Tissue-Specific and Systemic 13C-Labeled Catechin Metabolites

The use of 13C-labeled catechins coupled with advanced analytical techniques like high-resolution tandem mass spectrometry (LC-HRMS/MS) enables the discovery and characterization of previously unknown metabolites. mdpi.comnih.gov

Systemic Metabolites: In plasma and urine, the major circulating forms of absorbed catechins are not the parent compounds but their conjugated metabolites, including glucuronides, sulfates, and methylated forms. nih.govnih.gov

Novel Pathways: In vitro studies with human liver microsomes have led to the identification of novel metabolic pathways, such as the formation of glutathione (B108866) conjugates of methylated catechins. mdpi.comresearchgate.net These findings suggest the formation of reactive intermediates during catechin metabolism.

Tissue-Specific Metabolites: The metabolic profile of catechins can vary between different tissues, reflecting the unique enzymatic machinery of each organ. By analyzing tissues from animals administered this compound, it is possible to identify metabolites that are specifically formed or accumulate in organs like the liver, kidney, or intestine. This information is critical for understanding the tissue-specific biological effects and potential toxicity of catechins.

Quantitative Analysis of Organ-Specific Accumulation and Turnover of Labeled Species

The use of this compound as a tracer has enabled detailed quantitative analysis of the accumulation and turnover of catechin and its metabolites in various organs. These studies are crucial for understanding the tissue-specific distribution and persistence of these compounds, which ultimately influences their biological activity. By tracing the 13C label, researchers can differentiate between the administered catechin and endogenous carbon pools, providing precise measurements of its metabolic fate.

Studies tracking labeled catechins have shown that while a small fraction is absorbed in the small intestine, the majority passes to the large intestine. wur.nlnih.gov The resulting microbial metabolites can then be absorbed and distributed to various tissues. For instance, antibiotic treatment has been shown to alter catechin metabolism by eliminating gut microbes, leading to higher levels of the parent compound in the blood, liver, and urine. mdpi.com

The turnover rates of labeled species also vary significantly between organs. In the liver, rapid metabolic processing leads to a relatively fast turnover. In contrast, some metabolites may exhibit longer retention times in other tissues, suggesting potential for sustained local effects. The quantitative data derived from these tracer studies are essential for constructing accurate pharmacokinetic models of catechin absorption, distribution, metabolism, and excretion.

Organ-Specific Accumulation of this compound Derived Metabolites

| Organ | Primary Labeled Species Detected | Key Metabolic Processes |

|---|---|---|

| Liver | Glucuronidated and sulfated catechin conjugates, methylated catechin | Phase II metabolism (glucuronidation, sulfation), methylation |

| Kidney | Catechin conjugates and smaller phenolic acid metabolites | Excretion of metabolites |

| Small Intestine | Parent this compound, some Phase II conjugates | Initial absorption and metabolism |

| Large Intestine (Colon) | Phenyl-γ-valerolactones, phenolic acids, butyrate, acetate | Extensive microbial degradation and biotransformation wur.nlnih.gov |

| Plasma | Parent this compound, Phase II conjugates, microbial metabolites | Transport and distribution |

Enzymatic Mechanisms and Kinetic Analysis of this compound Biotransformation

Characterization of Phase I and Phase II Enzymes Involved in Catechin Metabolism Using Labeled Substrate

Isotopically labeled substrates like this compound are invaluable tools for elucidating the enzymatic mechanisms and kinetics of biotransformation. nih.gov These studies help to identify the specific enzymes responsible for catechin metabolism and to quantify their activity.

Phase II Metabolism: The primary route of catechin metabolism in mammalian tissues is through Phase II conjugation reactions. nih.gov These reactions, which include glucuronidation, sulfation, and methylation, are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT). By using this compound as a substrate in in vitro assays with purified enzymes or cell extracts, researchers can:

Identify specific enzyme isoforms: Determine which UGTs, SULTs, and COMT isoforms are most active in metabolizing catechins.

Determine kinetic parameters: Calculate key kinetic constants such as the Michaelis constant (Km) and maximum velocity (Vmax) for each enzymatic reaction. This information is critical for understanding the efficiency and capacity of these metabolic pathways. The use of isotopically labeled substrates can reveal kinetic isotope effects, providing deeper insights into the reaction mechanisms. nih.gov

Investigate competitive inhibition: Assess how the presence of other compounds might affect the enzymatic metabolism of catechins.

Recent studies have demonstrated that green tea catechins undergo methylation, glucuronidation, and sulfation in both in vitro and in vivo systems. nih.gov The resulting conjugates are then often subject to efflux from the cells by transporters like P-glycoprotein (Pgp), multidrug resistance-associated protein 1 (MRP1), and MRP2. nih.gov

Investigation of Microbial Enzyme Systems Responsible for this compound Degradation and Metabolite Formation

The gut microbiota plays a crucial role in the biotransformation of catechins, breaking them down into a variety of smaller, often more bioavailable, metabolites. wur.nlnih.gov Given the vast genetic and enzymatic capacity of the gut microbiome, identifying the specific enzymes responsible for these transformations is a significant challenge. This compound serves as a powerful tool in these investigations.

By incubating this compound with fecal slurries or specific bacterial cultures, researchers can trace the flow of the 13C label through various metabolic pathways. This allows for the identification of a wide range of microbially-produced metabolites, including phenyl-γ-valerolactones and various phenolic acids. nih.govwur.nlnih.gov

Key enzymatic reactions carried out by the gut microbiota include:

C-ring fission: The breakdown of the central heterocyclic ring of the catechin molecule.

Deglycosylation: The removal of sugar moieties, if present.

Dehydroxylation and demethylation: The removal of hydroxyl and methyl groups.

Specific bacterial species that have been identified as being capable of metabolizing catechins include members of the genera Eubacterium, Flavonifractor, Eggerthella, and Bifidobacterium. mdpi.com The enzymatic machinery within these microbes, such as catechin oxygenases found in some bacteria and fungi, is responsible for the initial steps of catechin degradation. researchgate.net These enzymes break down catechin into compounds like phloroglucinol (B13840) carboxylic acid and protocatechuic acid, which are then further metabolized. researchgate.net The significant inter-individual differences in gut microbiota composition can lead to variations in the metabolic end products of catechin. nih.govwur.nlnih.gov

Tracing Carbon Flux and Intermediary Metabolite Formation in Complex Biological Pathways with this compound

13C metabolic flux analysis (13C-MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. ethz.chnih.gov By introducing a 13C-labeled substrate like this compound, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites. This provides a dynamic view of metabolic pathways and allows for the calculation of intracellular fluxes.

The application of this compound in metabolic flux analysis can help to:

Elucidate novel metabolic pathways: The appearance of the 13C label in unexpected metabolites can reveal previously unknown metabolic connections and pathways.

Quantify pathway activity: By measuring the degree of 13C enrichment in different metabolites over time, it is possible to determine the relative and absolute fluxes through interconnected pathways. ethz.ch

Identify metabolic bottlenecks: A buildup of a particular 13C-labeled intermediate can indicate a rate-limiting step in a metabolic pathway.

Understand the integration of catechin metabolism with central carbon metabolism: Tracing the 13C label from this compound into intermediates of central pathways like glycolysis or the TCA cycle can reveal how catechin-derived carbons are utilized by the cell for energy production or biosynthesis.

For example, after microbial degradation in the gut, the resulting labeled phenolic acids can be absorbed and enter systemic circulation. The carbon backbone of these metabolites, originating from this compound, can then be incorporated into various cellular components, and the flow of these labeled carbons can be tracked using techniques like mass spectrometry and NMR spectroscopy. This approach provides a comprehensive understanding of the ultimate fate of catechin-derived carbon within the body's metabolic network.

Advanced Analytical Methodologies Employing Catechin 13c3 for Quantitative and Qualitative Research

Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification of Catechin (B1668976) and Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. The use of a stable isotope-labeled internal standard, such as Catechin-13C3, is fundamental to this methodology. By spiking a sample with a known amount of the isotopically labeled analogue of the analyte, any variations in sample preparation and instrument response can be effectively corrected, leading to highly reliable results.

Application of this compound as an Internal Standard in LC-MS/MS and GC-MS Methods

This compound is extensively utilized as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of catechin and its metabolites in complex biological and botanical matrices. Its chemical and physical properties are nearly identical to the unlabeled catechin, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and co-ionization allow for the accurate correction of matrix effects and variations in instrument response.

In recent studies, this compound has been successfully employed in validated microflow LC-MS/MS methods to quantify polyphenolic compounds, including catechin, in various plant materials such as hemp (Cannabis sativa L.) and willow (Salix species) acs.org. For instance, in the analysis of lentil roots, this compound was used as an internal standard in a targeted LC-selective reaction monitoring (SRM) method to investigate the polyphenolic response to infection researchgate.net. The specific mass transitions for this compound in negative ionization mode have been identified, further enabling its use in highly selective quantitative methods.

Below is a table detailing the mass spectrometry parameters for this compound from a study on lentil roots:

| Compound | Retention Time (min) | Ionization Mode | Molecular Ion (m/z) | Fragment Ion (m/z) |

| This compound | 6.4 | NEG | 292 | 206 |

This data is illustrative of the parameters used in targeted LC-MS/MS analysis.

While LC-MS/MS is the predominant technique for catechin analysis, the principles of isotope dilution with this compound are also applicable to Gas Chromatography-Mass Spectrometry (GC-MS) methods, particularly for derivatized catechins to increase their volatility.

Rigorous Method Validation Protocols for Sensitivity, Selectivity, and Reproducibility

The validation of analytical methods employing this compound is crucial to ensure the reliability and accuracy of the generated data. These validation protocols are established in accordance with international guidelines and typically assess several key performance characteristics:

Sensitivity: The limits of detection (LOD) and quantification (LOQ) are determined to establish the lowest concentration of catechin that can be reliably measured. For flavonoid analysis using LC-MS, LODs and LOQs are often in the low ng/mL range, demonstrating high sensitivity nih.gov.

Selectivity and Specificity: The method's ability to differentiate the analyte from other components in the sample matrix is evaluated. The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the this compound internal standard.

Linearity and Range: The linearity of the method is assessed by analyzing calibration standards at various concentrations. The use of an isotopically labeled internal standard like this compound can help to extend the linear dynamic range of the assay. A correlation coefficient (r²) greater than 0.99 is generally considered indicative of good linearity mdpi.com.

Accuracy and Precision: Accuracy is determined by comparing the measured concentration to a known true value, often through the analysis of certified reference materials or spiked samples. Precision is evaluated by assessing the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the measurements. Relative standard deviations (RSD) for accuracy and precision are typically expected to be within ±15%.

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. The co-extracted this compound helps to normalize for any variability in recovery.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte is investigated. The internal standard helps to compensate for these effects.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions is assessed to ensure sample integrity.

Application of Isotopic Tracing in Metabolomics and Fluxomics for Pathway Mapping

Isotopic tracing with stable isotope-labeled compounds like this compound is a powerful technique in metabolomics and fluxomics to elucidate metabolic pathways and quantify the flow of metabolites through these pathways. By introducing a 13C-labeled precursor into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing direct evidence of metabolic conversions.

Global Metabolite Profiling and Targeted Analysis Using 13C-Labeled Catechin

The use of 13C-labeled catechin allows for both global and targeted metabolite profiling to map its biotransformation pathways. In a global approach, untargeted metabolomics can be performed on samples from systems exposed to this compound. The resulting data is then screened for mass shifts corresponding to the incorporation of the 13C label, enabling the identification of novel catechin metabolites.

In a targeted approach, known and putative metabolites of catechin are monitored using techniques like LC-MS/MS. The detection of 13C-labeled versions of these metabolites confirms their origin from the administered this compound. This approach is invaluable for studying the complex metabolism of catechins by gut microbiota and host enzymes, which can involve processes such as glucuronidation, sulfation, and methylation.

Kinetic Isotope Effects and Their Implications in Metabolic Pathway Analysis

The study of kinetic isotope effects (KIEs) can provide detailed insights into the mechanisms of enzymatic reactions involving catechins. A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. By comparing the reaction rates of unlabeled catechin with this compound, researchers can probe the rate-limiting steps in its metabolic pathways.

For example, a significant KIE observed during a specific metabolic conversion would suggest that the bond to the 13C-labeled carbon is being broken or formed in the rate-determining step of the reaction. This information is crucial for understanding enzyme mechanisms and can help to identify key regulatory points in catechin metabolism. While the direct application of this compound for KIE studies in metabolic pathways is an emerging area, the principles are well-established in physical organic chemistry.

High-Throughput Screening and Detection of Catechin and its Derivatives in Biological Samples

The demand for rapid and efficient analysis of large numbers of biological samples has led to the development of high-throughput screening (HTS) methods. The integration of this compound as an internal standard in these assays is critical for ensuring data quality and reliability.

Recent analytical workflows have demonstrated the potential for high-throughput analysis of polyphenols. For instance, the use of 96-well plates for sample preparation and analysis is a common strategy in HTS acs.orgresearchgate.net. In a study analyzing polyphenols in hemp, a Folin-Ciocalteu assay was performed in a 96-well plate format for the determination of total phenol content, while the subsequent LC-MS/MS analysis for individual compounds utilized an internal standard mix containing this compound researchgate.net. This combination of a rapid screening assay with a highly accurate and precise confirmatory analysis is a powerful approach in large-scale studies.

The robustness of LC-MS/MS methods, coupled with the accuracy afforded by isotope dilution with this compound, makes this an ideal platform for HTS applications in clinical and nutritional research, where the rapid and reliable quantification of catechin and its metabolites in numerous samples is often required.

Mechanistic Investigations and Molecular Interactions Probed with Catechin 13c3

Elucidation of Cellular Transport Mechanisms and Transporter Specificity

The use of isotopically labeled catechins is crucial for accurately tracing their path across cellular membranes and biological barriers, helping to distinguish the parent compound from its various metabolites.

Characterization of Membrane Transporters Involved in Catechin-13C3 Uptake and Efflux

Studies on general catechins have identified several transport proteins that may be involved in their cellular uptake and efflux. For instance, organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) have been implicated in the transport of catechins and their conjugates. nih.govnih.govmdpi.comnih.gov Specifically, OATP1A2 and OATP1B3 have been suggested as potential transporters for epigallocatechin gallate (EGCG) and epicatechin gallate (ECG). nih.gov Efflux pumps such as MRP2 and breast cancer resistance protein (BCRP) are also known to actively transport catechins out of cells, which can limit their intracellular concentration and bioavailability. nih.govmdpi.com The stereochemistry of catechins has been shown to significantly affect their interaction with these efflux transporters. nih.gov While these studies provide a framework, direct investigations using this compound are needed to definitively identify and characterize the specific transporters responsible for its uptake and efflux, and to quantify the transport kinetics without ambiguity from metabolic products.

Studies on Permeability Across Biological Barriers (e.g., Intestinal Barrier)

The intestinal epithelium is a primary barrier that catechins must cross to exert systemic effects. Studies using Caco-2 cell monolayers, a model for the human intestinal barrier, have shown that catechins can be transported across these cells. nih.govmdpi.com The permeability is influenced by the specific chemical structure of the catechin (B1668976). nih.gov Research has indicated that catechins can modulate the expression of tight junction proteins, which are critical for maintaining the integrity of the intestinal barrier, although their ability to protect against inflammation-induced permeability changes may vary. mdpi.com The use of this compound in such models would allow for a precise quantification of its transport rate and an unambiguous determination of its fate as it traverses the intestinal barrier, distinguishing the intact molecule from any metabolites formed during transit.

Probing Molecular Target Engagement and Receptor-Ligand Interactions

This compound provides a powerful method for directly studying how catechins interact with their molecular targets within the cell, which is fundamental to understanding their mechanism of action.

Direct Binding Assays and Affinity Determination Using Labeled Catechin

Catechins are known to interact with a variety of proteins. researchgate.netnih.govresearchgate.net Techniques such as fluorescence quenching and surface plasmon resonance have been used to study the binding of catechins to proteins like serum albumin and the enzyme ERp57/PDIA3. nih.govnih.gov Molecular docking studies have also been employed to predict the binding modes of catechins to various protein targets, including inflammatory proteins and enzymes. researchgate.netresearchgate.net However, these methods can be indirect. The use of 13C-labeled catechins in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would enable direct observation of the interaction between the catechin and its binding partner, providing precise information on the binding site and affinity. This approach allows for the unequivocal identification of direct molecular targets.

Mechanistic Studies of Enzyme Inhibition or Activation by this compound

Catechins have been shown to inhibit the activity of various enzymes. For example, they can inhibit catalase, an important antioxidant enzyme, with gallated catechins demonstrating higher inhibitory efficacy. plos.orgresearchgate.netnih.gov They also inhibit enzymes involved in drug metabolism, such as certain cytochrome P450 isozymes. nih.gov In the context of enzymatic reactions, this compound can be used to trace the fate of the molecule, determining whether it acts as a competitive or non-competitive inhibitor and whether it is modified during the inhibitory process. This provides a clearer picture of the inhibition mechanism at a molecular level.

| Enzyme Target | Type of Interaction | Catechin Type with Highest Activity |

| Catalase | Inhibition | Gallated catechins (e.g., EGCG) |

| Cytochrome P450 (e.g., CYP1A2, CYP2C9, CYP3A4) | Inhibition | Gallated catechins |

| ERp57/PDIA3 | Binding and moderate inhibition | Gallated catechins |

| Polyphenol Oxidase (PPO) / Peroxidase (POD) | Substrate (leading to oxidation) | Various catechins |

Investigation of Antioxidant Mechanisms and Redox Homeostasis at a Molecular Level

The antioxidant properties of catechins are one of their most well-known biological effects. mdpi.comnih.govresearchgate.net They can act through direct mechanisms, such as scavenging free radicals, or indirect mechanisms, like modulating the activity of antioxidant enzymes. mdpi.com The chemical structure of a catechin, particularly the number and arrangement of hydroxyl groups, is key to its antioxidant capacity. mdpi.com

Utilizing this compound allows researchers to trace the chemical transformations the molecule undergoes as it neutralizes reactive oxygen species (ROS). By analyzing the structure of the resulting 13C-labeled oxidation products, the specific sites on the catechin molecule that are involved in the radical scavenging process can be identified. nih.govresearchgate.net This provides direct evidence of the antioxidant mechanism. Furthermore, by tracking the labeled catechin within cells, its role in maintaining redox homeostasis can be more clearly understood, including its interactions with endogenous antioxidant systems and its impact on cellular redox signaling pathways. nih.govnih.govmdpi.com

Direct Radical Scavenging Pathways Elucidated by Isotopic Tagging

Catechins are well-known for their potent antioxidant properties, which are largely attributed to their ability to directly scavenge harmful free radicals. nih.gov The fundamental mechanism involves the donation of a hydrogen atom (electron) from one of the phenolic hydroxyl groups on the catechin molecule to a radical, thereby neutralizing it and terminating the radical chain reaction. researchgate.net While this general principle is understood, isotopic tagging with this compound allows for a far more detailed investigation into the specific pathways and resulting products.

By reacting this compound with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), researchers can track the fate of the carbon skeleton of the catechin molecule. nih.gov Techniques such as ¹³C-NMR spectroscopy can be employed to analyze the reaction mixture. researchgate.net These studies help to identify which parts of the catechin molecule are most reactive and what structural transformations occur after the radical is scavenged. For instance, analysis of the reaction products has shown that oxidation can lead to the formation of an o-quinone structure on the B-ring of the catechin. researchgate.net Furthermore, these studies have revealed the formation of dimeric catechin products, suggesting that catechin radicals can react with other catechin molecules. researchgate.net

The use of this compound is critical in distinguishing the original catechin molecule from its subsequent reaction products within a complex mixture. This isotopic signature provides definitive proof of the transformation pathways, helping to build a precise model of its radical-scavenging activity.

Below is a table summarizing the types of reaction products identified in studies of catechin's interaction with free radicals, which could be precisely traced using a ¹³C label.

| Reactant | Reaction Type | Identified Products | Significance of Isotopic Tagging |

| Catechin | Radical Scavenging (e.g., with DPPH) | Catechin-quinone | Confirms oxidation of the B-ring. |

| Catechin | Radical Scavenging (e.g., with DPPH) | Dehydrodicatechin (Dimer) | Traces the covalent linkage between two catechin molecules. |

| Catechin | Radical Scavenging (e.g., with DPPH) | Biphenyl-linked dimers | Elucidates the specific carbon atoms involved in polymerization. |

Modulation of Cellular Signaling Pathways Involved in Oxidative Stress Response (e.g., Nrf2 pathway activation mechanisms)

Beyond direct scavenging, catechins exert indirect antioxidant effects by modulating cellular signaling pathways that control the expression of protective enzymes. nih.gov A primary example is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress or certain bioactive compounds like catechins, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a suite of antioxidant and detoxification genes. mdpi.comresearchgate.net

Investigating how catechins activate this pathway at a molecular level is challenging. Isotopic labeling with this compound offers a direct method to probe these interactions. By introducing ¹³C-labeled catechin to cell cultures, researchers can use advanced mass spectrometry techniques to trace its journey within the cell. This approach, analogous to methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the identification of direct binding interactions between this compound (or its metabolites) and key regulatory proteins. nih.gov

For example, it is hypothesized that catechins may covalently bind to specific cysteine residues on Keap1, inducing a conformational change that releases Nrf2. Using this compound, it becomes possible to isolate the Keap1 protein from treated cells and use mass spectrometry to detect the presence of the ¹³C-labeled catechin adduct. This would provide definitive evidence of a direct interaction and pinpoint the exact site of modification, thereby elucidating the precise mechanism of Nrf2 activation.

The table below outlines the steps in which this compound could be used to investigate the Nrf2 pathway.

| Experimental Step | Technique | Expected Outcome | Mechanistic Insight |

| Treat cells with this compound | Cell Culture | Labeled catechin is taken up by cells. | Confirms cellular entry. |

| Isolate target protein (Keap1) | Immunoprecipitation | Keap1 protein is purified from cell lysate. | Focuses analysis on the key regulatory protein. |

| Analyze protein for modifications | Mass Spectrometry | Detection of a mass shift corresponding to the this compound adduct. | Provides direct evidence of covalent binding between catechin and Keap1. |

| Analyze downstream gene expression | qPCR / Western Blot | Increased expression of Nrf2 target genes (e.g., HO-1, NQO1). | Correlates direct molecular interaction with the biological response. |

Understanding of Bioavailability Factors Beyond Absorption (e.g., Efflux, Distribution within tissues)

The biological efficacy of catechins is often limited by their low bioavailability. researchgate.net While absorption is a key factor, processes that occur after absorption, such as tissue distribution and cellular efflux, play a crucial role. Isotopic tracers are invaluable for quantifying these factors, as they allow exogenous, newly administered compounds to be distinguished from endogenous ones or those already present in the body. nih.gov

Studies using radioisotope-labeled catechins, such as 4″-[¹¹C]methyl-epigallocatechin gallate ([¹¹C]Me-EGCG), have utilized Positron Emission Tomography (PET) to visualize the real-time distribution of catechins in living organisms. researchgate.netplos.org These tracer studies show that after administration, catechins are distributed to various organs, with notable accumulation in the liver and intestines. researchgate.netplos.org The use of a stable isotope like this compound, while not enabling PET imaging, allows for highly sensitive and quantitative analysis of tissue samples using mass spectrometry. This permits researchers to determine the precise concentration of the administered catechin in different tissues over time, creating a detailed pharmacokinetic profile.

Furthermore, this compound is instrumental in studying cellular efflux, a process where absorbed compounds are actively pumped back out of cells, limiting their intracellular concentration and bioavailability. nih.gov Efflux pumps, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), have been identified as transporters of catechins. nih.gov In a typical experiment, cells are first loaded with this compound. The medium is then replaced, and the rate at which the labeled catechin appears in the new medium is measured. This provides a direct quantification of the efflux activity, allowing researchers to study how different factors or co-administered substances might inhibit this process and thereby enhance catechin bioavailability.

The following table presents data adapted from a PET study using ¹¹C-labeled EGCG in rats, illustrating the type of tissue distribution data that can be obtained with isotopically labeled catechins. plos.org

| Tissue | Percentage of Injected Dose at 60 Minutes (Oral Administration) |

| Stomach | 0.985% |

| Small Intestine | 0.493% |

| Liver | 0.092% |

| Blood | 0.012% |

| Kidneys | 0.007% |

| Heart | 0.002% |

| Spleen | 0.001% |

| Brain | 0.001% |

Methodological Challenges, Future Directions, and Emerging Applications of Catechin 13c3 Research

Current Limitations and Future Innovations in the Synthesis and Isolation of Regioselectively Labeled Catechins

The synthesis and isolation of regioselectively labeled catechins, such as Catechin-13C3, present significant chemical challenges that limit their widespread availability and application.

Current Limitations: The chemical synthesis of the flavan-3-ol (B1228485) skeleton is inherently complex. Achieving the desired stereochemistry (2,3-trans or 2,3-cis configurations) and regioselectivity—placing the ¹³C label at a specific position in the molecule—requires multi-step, intricate procedures. researchgate.net Common difficulties include:

Control of Regioselectivity: Introducing the isotopic label at a precise location, for instance, within the A, B, or C ring of the catechin (B1668976) structure, is a major hurdle. researchgate.net For example, one synthetic route to a 4-[¹³C]catechin involved a ten-step process starting from potassium [¹³C]cyanide. researchgate.net

Purification Challenges: Natural sources of catechins contain complex mixtures of closely related compounds, making the isolation of a single, pure catechin difficult. researchgate.net These challenges are compounded when trying to separate an isotopically labeled catechin from its unlabeled precursor or from side products of the synthesis. mdpi.comsci-hub.se Catechins are also susceptible to degradation and epimerization when exposed to high temperatures, oxygen, or alkaline conditions, which can occur during extraction and purification processes. preprints.orgresearchgate.netresearchgate.net

Future Innovations: Innovations in synthetic organic chemistry and purification sciences are poised to overcome these limitations.

Advanced Synthetic Strategies: New methods are being developed for more efficient and stereoselective synthesis. These include employing novel protecting groups to selectively shield certain hydroxyl groups while others are modified, and using stereoselective reactions like Sharpless dihydroxylation to control chirality. researchgate.netcabidigitallibrary.orggoogle.com Lewis acid-catalyzed intramolecular condensation is another promising technique for achieving regioselective synthesis of catechin dimers, a method that could be adapted for labeled monomers. mdpi.com

Enzymatic and Hemi-synthetic Approaches: Combining chemical synthesis with enzymatic processes could offer more regioselective and efficient pathways to labeled catechins.

Improved Purification Techniques: Advances in preparative chromatography and solid-phase extraction (SPE) are enabling better separation of target molecules from complex mixtures. preprints.orgresearchgate.net Supercritical fluid extraction (SFE) is also emerging as a gentler method that can prevent the thermal degradation of catechins during isolation. mdpi.com The development of methods using stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) with labeled internal standards like catechin-2,3,4-¹³C₃ helps to correct for analytical variabilities such as epimerization during sample processing. researchgate.net

Advanced Data Processing and Bioinformatic Tools for Interpreting Complex ¹³C Isotopic Data

The use of this compound as a tracer generates complex datasets from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Interpreting this data to reveal metabolic fluxes requires sophisticated data processing and specialized bioinformatic tools. The primary challenge lies in accurately identifying and quantifying all the isotopologues (molecules that differ only in their isotopic composition) of a metabolite. researchgate.netnih.gov

Advanced data processing workflows are essential for correcting for the natural abundance of ¹³C and other heavy isotopes, which can otherwise distort the measured labeling patterns. oup.comnih.gov Several software tools have been developed to automate and improve the accuracy of these analyses. These tools help researchers move from raw instrument data to meaningful biological insights by identifying labeled features, correcting data, and mapping results onto metabolic pathways. lcms.cz

Below is a table of representative bioinformatic tools used for processing stable isotope labeling data.

| Tool Name | Primary Function | Key Features | Reference |

|---|---|---|---|

| XCMS | Untargeted metabolomics data processing | Peak detection, retention time correction, and feature alignment in LC-MS data. Can be adapted for isotope tracing. | researchgate.net |

| IsoCor | Isotope correction | Corrects raw MS data for natural isotope abundance and impurity of the tracer. Fast and supports any isotope as a tracer. | oup.com |

| Miso | Multiple isotope labeling analysis | An R package designed for automated analysis of data from multiple-precursor-based stable isotope labeling experiments. | oup.com |

| AssayR | Targeted metabolic and stable isotope tracer analysis | An R package that uses a tailored, iterative user interface for peak detection and integration of all isotopologues for specific metabolites. | bio.tools |

| MetaboLabPy | NMR data processing and analysis | An open-source software for processing 1D- and 2D-NMR spectra, including metabolic tracer data analysis. | researchgate.net |

| asari | LC-MS metabolomics data processing | An open-source tool designed for trackable and reproducible processing, using mass tracks to reduce complexity in m/z alignment. | biorxiv.org |

Integration of this compound Tracing with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

To achieve a holistic, systems-level understanding of the biological impact of catechins, the metabolic data derived from this compound tracing must be integrated with other "omics" data, such as proteomics and transcriptomics. mdpi.com This integrative approach allows researchers to connect the metabolic fate of the catechin with cellular responses at the gene and protein levels. vanderbilt.edu

Transcriptomics: By combining ¹³C metabolic flux analysis with transcriptomics, researchers can determine if changes in the metabolic activity of a pathway are correlated with changes in the expression of genes encoding the enzymes in that pathway. frontiersin.orgmdpi.com For example, if tracing this compound reveals an increased flux through a particular pathway, transcriptomics can show whether the genes for the enzymes in that pathway are upregulated.

Proteomics: Stable isotope tracing in peptides (using ¹³C-labeled amino acids) can elucidate metabolic interactions in complex systems. researchgate.netembopress.org When combined with this compound tracing, proteomics can reveal how catechin metabolism influences the expression levels of key proteins or post-translational modifications, providing a direct link between metabolic shifts and functional changes in the cell. jove.comwistar.org

The integration of these datasets provides a more comprehensive biological narrative. For instance, it can help answer questions such as: Does the metabolism of this compound lead to the production of a metabolite that acts as a signaling molecule to alter gene transcription? Or, do the antioxidant effects of catechin metabolism protect specific proteins from oxidative damage, thereby preserving their function?

The table below outlines the type of information each omics layer contributes to an integrated systems biology model.

| Omics Approach | Information Provided | Contribution to Systems-Level Understanding |

|---|---|---|

| Metabolomics (with this compound) | Identifies the metabolic fate of the catechin; quantifies flux through specific biochemical pathways. | Reveals the direct biochemical transformations and metabolic impact of the compound. |

| Transcriptomics | Measures the expression levels of all genes in a cell or tissue (mRNA). | Indicates how cellular regulation at the genetic level responds to the presence and metabolism of the catechin. |

| Proteomics | Measures the abundance, modifications, and interactions of proteins. | Shows the functional output of gene expression and provides a link between metabolic changes and cellular machinery. |

Prospective Research Avenues for Expanding the Utility of this compound in Disease Mechanism and Fundamental Biology Research

The application of this compound as a tracer opens up numerous prospective research avenues for investigating its role in both disease and fundamental biological processes. By precisely tracking its metabolic journey, researchers can move beyond correlation to establish causative links between catechin metabolism and physiological outcomes.

Disease Mechanism Research:

Neurodegenerative Diseases: Catechins are known to have neuroprotective effects, partly by protecting mitochondria from reactive oxygen species and modulating signaling pathways. nih.govnih.gov Using this compound in models of Alzheimer's or Parkinson's disease could help identify the specific catechin-derived metabolites that accumulate in the brain and determine how they influence mitochondrial function and neuronal health.

Cancer Biology: Catechins have demonstrated anti-cancer properties by inducing apoptosis and inhibiting tumor growth. bocsci.comnih.gov Tracing this compound in cancer cells could reveal how its metabolites interfere with cancer-specific metabolic reprogramming, such as altered glycolysis or glutaminolysis, providing new targets for therapeutic intervention. nih.gov

Inflammatory and Metabolic Diseases: In conditions like inflammatory bowel disease (IBD) or diabetes, catechins can modulate inflammatory signaling pathways (e.g., NF-κB, MAPK) and improve metabolic parameters. nih.govmdpi.com this compound tracing could pinpoint how catechin metabolites affect immune cell metabolism or improve insulin (B600854) sensitivity in tissues like the liver and muscle.

Fundamental Biology Research:

Mitochondrial Bioenergetics: Catechins are known to impact mitochondrial function. nih.govnih.gov this compound can be used to trace the incorporation of its carbon skeleton into mitochondrial intermediates, clarifying its role in processes like the TCA cycle, oxidative phosphorylation, and mitochondrial biogenesis.

Antioxidant Mechanisms: While the direct free-radical scavenging properties of catechins are known, their indirect antioxidant effects, such as activating transcription factors like Nrf2, are also critical. mdpi.com By tracing this compound, researchers could identify the specific metabolites that trigger these signaling pathways, providing a more detailed understanding of their antioxidant action.

Gut Microbiome Interactions: The gut microbiome metabolizes catechins into various phenolic acids. Using this compound in preclinical models or human studies could precisely track the production of these microbially-derived metabolites and link them to systemic effects on host health, helping to explain the inter-individual variability in responses to dietary polyphenols.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and isotopic enrichment of Catechin-13C3 in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) to confirm chemical purity (>98%, as per standard quality control) and mass spectrometry (MS) to validate isotopic enrichment (e.g., 13C3 labeling). For novel syntheses, include nuclear magnetic resonance (NMR) data to confirm structural integrity. Cross-reference with established protocols for isotopic labeling validation . Known compounds should cite prior literature for identity confirmation, while new syntheses require full spectral data in the main text or supplementary materials .

Q. What are the established protocols for synthesizing this compound, and how can researchers ensure reproducibility?

- Methodological Answer : Follow isotope-labeling protocols using 13C-enriched precursors (e.g., sodium acetate-13C3) under controlled metabolic or chemical synthesis conditions. Document reaction parameters (temperature, pH, catalysts) and purification steps (e.g., column chromatography). To ensure reproducibility, provide detailed experimental steps in the main text for up to five critical compounds; additional protocols should be included in supplementary materials with filenames, formats, and hyperlinks .

Q. How should researchers integrate this compound into pharmacokinetic or metabolic flux studies?

- Methodological Answer : Use 13C3 labeling to track metabolic pathways via LC-MS/MS or isotope-ratio mass spectrometry. Design time-course experiments to monitor isotopic incorporation into metabolites. Include negative controls (unlabeled catechin) and validate detection limits for low-abundance isotopologues. Ensure raw datasets are deposited in accessible repositories for independent verification .

Advanced Research Questions

Q. How can conflicting reports on this compound’s inhibitory potency (e.g., COX-1 IC50 variations) be systematically resolved?

- Methodological Answer : Conduct a meta-analysis comparing assay conditions (e.g., enzyme source, substrate concentration, incubation time). Replicate experiments under standardized protocols (e.g., ISO guidelines) and apply statistical re-evaluation (ANOVA, Tukey tests) to assess inter-study variability. Address discrepancies by publishing raw datasets and methodological critiques in supplementary materials . For unresolved contradictions, propose follow-up studies using isothermal titration calorimetry (ITC) to measure binding affinities independently .

Q. What advanced analytical techniques are recommended for tracking this compound in complex biological matrices?

- Methodological Answer : Combine stable isotope dilution assays with ultra-high-resolution MS (e.g., Orbitrap or Q-TOF) to distinguish isotopic signals from background noise. Optimize sample preparation (e.g., solid-phase extraction) to minimize matrix effects. Validate methods using spike-recovery experiments and report coefficients of variation (CV) for intra- and inter-day precision .

Q. How can researchers design a study to elucidate this compound’s interaction with COX isoforms beyond COX-1?

- Methodological Answer : Use competitive inhibition assays with recombinant COX-2 and COX-3 isoforms, comparing 13C3-labeled and unlabeled catechin. Apply kinetic modeling (e.g., Michaelis-Menten with Lineweaver-Burk plots) to determine inhibition mechanisms. Integrate molecular docking simulations to predict binding sites and validate findings with site-directed mutagenesis. Publish computational workflows in open-access platforms for transparency .

Q. What strategies mitigate isotopic dilution effects in long-term metabolic studies using this compound?

- Methodological Answer : Pre-equilibrate experimental systems (e.g., cell cultures, animal models) with 13C-enriched media to minimize natural isotope interference. Use kinetic flux profiling to model isotopic dilution rates and adjust dosing regimens accordingly. Report dilution correction factors in supplementary data to enhance cross-study comparability .

Methodological Best Practices

- Data Presentation : Avoid redundant tables/figures; reserve detailed spectral data for supplementary materials. Use color-coded schematics for isotopic tracing pathways, adhering to journal graphic guidelines (e.g., ≤3 structures per figure) .

- Literature Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify research gaps. Use tools like PICO (Population, Intervention, Comparison, Outcome) to frame hypotheses for grant proposals .

- Reproducibility : Archive experimental protocols on platforms like Protocols.io and cite them using digital object identifiers (DOIs). For synthetic procedures, include step-by-step videos in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.